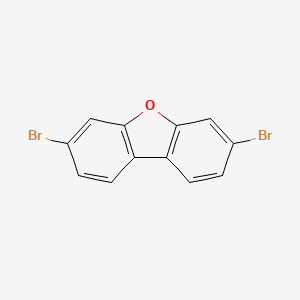

3,7-Dibromo-dibenzofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,7-dibromodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2O/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCYJXFJGQKMPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052759 | |

| Record name | 3,7-dibromodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67019-91-4 | |

| Record name | 3,7-dibromodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dibromodibenzo[b,d]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,7-Dibromo-dibenzofuran: Molecular Structure, Weight, and Synthetic Protocols

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development, providing detailed insights into the molecular characteristics, physicochemical properties, and synthesis of 3,7-Dibromo-dibenzofuran.

Introduction: The Significance of the Dibenzofuran Scaffold

Dibenzofuran is a robust heterocyclic aromatic compound featuring two benzene rings fused to a central furan ring. This planar, rigid structure forms the core of numerous natural products and synthetic molecules, exhibiting a wide array of biological activities and material properties.[1][2] The strategic functionalization of the dibenzofuran core allows for the fine-tuning of its electronic and steric properties, making its derivatives highly valuable in medicinal chemistry and materials science.[2][3]

The subject of this guide, this compound, is a key derivative where bromine atoms are substituted at the 3 and 7 positions. These electron-withdrawing substituents significantly influence the molecule's reactivity and properties, making it an important precursor for creating more complex molecules through cross-coupling reactions and other transformations.[4] Its applications are primarily in the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs), and as a scaffold in the development of bioactive compounds like kinase inhibitors.[5][6]

Molecular Structure and Identification

The fundamental identity of this compound is defined by its unique arrangement of atoms and bonds.

IUPAC Name: 3,7-dibromodibenzofuran[7] CAS Number: 67019-91-4[4][5][7] Molecular Formula: C₁₂H₆Br₂O[4][7][8][9]

The structure consists of a dibenzofuran backbone with bromine atoms attached to carbons 3 and 7. The dibenzofuran ring system is planar, a feature confirmed by X-ray diffraction studies which reveal typical C-Br bond lengths of 1.88–1.90 Å.[4]

Caption: Molecular structure of this compound.

Molecular Weight and Physicochemical Properties

The incorporation of two heavy bromine atoms significantly influences the compound's physical properties compared to the parent dibenzofuran.

| Property | Value | Source(s) |

| Molecular Weight | 325.98 g/mol | [4][7][9] |

| Exact Mass | 323.87854 Da | [7][10] |

| Appearance | Colorless to light yellow or beige solid | [4][5] |

| Density | 1.886 ± 0.06 g/cm³ | [4] |

| Boiling Point | 396.0 ± 22.0 °C | [4] |

| Water Solubility | 0.0136 mg/L at 25°C (predicted) | [4] |

| SMILES | C1=CC2=C(C=C1Br)OC3=C2C=CC(=C3)Br | [4][7] |

| InChI Key | GBCYJXFJGQKMPY-UHFFFAOYSA-N | [4][8][9] |

The high molecular weight and density are direct consequences of the two bromine atoms.[4] The compound is highly lipophilic and exhibits very low solubility in water, a common characteristic of polycyclic aromatic hydrocarbons.[4] It is generally soluble in common organic solvents.

Synthesis and Spectroscopic Characterization

While several methods exist for the synthesis of this compound, including direct electrophilic bromination of dibenzofuran, a well-documented route involves the cyclization of a substituted biphenyl precursor.[4]

Experimental Protocol: Synthesis from 2-Methoxy-2'-amino-4,4'-dibromobiphenyl

This procedure outlines a robust method for synthesizing this compound with a high yield.[5]

Step 1: Diazotization

-

Add 2-Methoxy-2'-amino-4,4'-dibromobiphenyl (0.9 g, 2.5 mmol) to a mixture of sulfuric acid (H₂SO₄, 0.65 g, 6.3 mmol) and water (5 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 0.2 g, 2.9 mmol) in water (5 mL) to the mixture while maintaining the temperature at 0 °C.

-

Stir the reaction for 2 hours at 0 °C.

Step 2: Decomposition of Excess Nitrous Acid

-

Add an excess of urea to the reaction mixture to quench any unreacted nitrous acid.

Step 3: Cyclization and Work-up

-

Allow the reaction mixture to stir overnight at room temperature.

-

Increase the temperature and stir for an additional 24 hours at 70 °C to facilitate cyclization.

-

Cool the mixture to room temperature, which should result in the precipitation of the solid product.

Step 4: Purification

-

Collect the solid product by filtration.

-

Purify the crude product using column chromatography on silica gel with petroleum ether as the eluent. This process yields this compound as a beige solid (reported yield: 92%).[5]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural confirmation. For this compound (in CDCl₃), the expected signals are: δ 7.78 (d, J = 8.0 Hz, 2H), 7.74 (d, J = 1.6 Hz, 2H), 7.49 (dd, J = 8.0, 1.6 Hz, 2H).[5]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms.[10]

Conclusion

This compound is a well-characterized compound with a precise molecular structure and weight. Its physicochemical properties are dominated by the planar aromatic core and the two heavy bromine substituents. The established synthetic protocols allow for its reliable preparation, making it a readily accessible and highly valuable building block for advanced applications in organic electronics and medicinal chemistry. This guide provides the foundational knowledge necessary for its effective use in a research and development setting.

References

-

National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. Available from: [Link]

-

Cheméo. Chemical Properties of this compound. Available from: [Link]

-

PubChem. 3,7-Dibromodibenzo[b,d]furan | C12H6Br2O | CID 526356. National Center for Biotechnology Information. Available from: [Link]

-

SpectraBase. 3,7-Dibromodibenzofuran - MS (GC). Available from: [Link]

-

PrepChem.com. Synthesis of 3-Bromo-7-(hydroxymethyl)-dibenzofuran (9). Available from: [Link]

-

MDPI. (2024, July 20). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Available from: [Link]

-

National Center for Biotechnology Information (PMC). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Available from: [Link]

-

ResearchGate. (2024, May 14). Medicinal active applications of Dibenzofuran derivatives. Available from: [Link]

-

PubChem. 1,7-Dibromo-dibenzofuran | C12H6Br2O | CID 6427988. National Center for Biotechnology Information. Available from: [Link]

-

National Institute of Standards and Technology (NIST). 1,7-dibromo-dibenzofuran. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 67019-91-4 [smolecule.com]

- 5. 3,7-dibroModibenzo[b,d]furan | 67019-91-4 [chemicalbook.com]

- 6. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,7-Dibromodibenzo[b,d]furan | C12H6Br2O | CID 526356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 3,7-Dibromo-dibenzofuran: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dibromo-dibenzofuran is a halogenated aromatic heterocyclic organic compound with the chemical formula C₁₂H₆Br₂O.[1][2] Its structure consists of a central furan ring fused with two flanking benzene rings, with bromine atoms substituted at the 3 and 7 positions.[1] This symmetrical substitution pattern imparts specific electronic and steric properties that make it a valuable building block in various fields of chemical research and development. The presence of the electron-withdrawing bromine atoms significantly influences the molecule's reactivity, thermal stability, and photophysical characteristics compared to the parent dibenzofuran.[1] This guide provides a comprehensive overview of the physical properties, synthesis, and applications of this compound, with a focus on its relevance to materials science and pharmaceutical development.

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a colorless to light yellow solid at room temperature.[1] Its high molecular weight and the presence of two heavy bromine atoms contribute to a relatively high melting point and density. The compound exhibits very low solubility in water but is soluble in many nonpolar organic solvents, a characteristic typical of polycyclic aromatic compounds.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₆Br₂O | [1][2][3] |

| Molecular Weight | 325.98 g/mol | [1][2][3] |

| CAS Number | 67019-91-4 | [1][2][3] |

| Appearance | Colorless to light yellow solid | [1] |

| Melting Point | 134.12 °C | [1] |

| Boiling Point (Predicted) | 396.0 ± 22.0 °C | [1][2] |

| Density (Predicted) | 1.886 ± 0.06 g/cm³ | [1][2] |

| Water Solubility | 0.0136 mg/L at 25°C | [1] |

| Thermal Decomposition | Onset at 295-310 °C | [1] |

Spectroscopic Data

The structural characterization of this compound is primarily achieved through spectroscopic methods. The proton NMR spectrum is particularly informative for confirming the substitution pattern.

| Technique | Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) 7.78 (d, J = 8.0 Hz, 2H), 7.74 (d, J = 1.6 Hz, 2H), 7.49 (dd, J = 8.0, 1.6 Hz, 2H) | [2] |

| ¹³C NMR | Specific experimental data not readily available. Predicted shifts would show 6 unique carbon signals in the aromatic region. | |

| Mass Spectrometry | Expected molecular ion peaks corresponding to the isotopic distribution of two bromine atoms (m/z 324, 326, 328). | |

| Infrared (IR) Spectroscopy | Characteristic peaks for aromatic C-H stretching (~3100-3000 cm⁻¹), C=C stretching (~1600-1450 cm⁻¹), C-O-C stretching (~1250 cm⁻¹), and C-Br stretching (below 1000 cm⁻¹). |

Synthesis and Purification

Several synthetic routes to this compound have been reported, with the choice of method often depending on the desired scale and purity. Common strategies include electrophilic bromination of dibenzofuran, palladium-catalyzed coupling reactions, and cyclization of appropriately substituted precursors.[1]

Example Synthetic Protocol: Diazotization and Cyclization

A common laboratory-scale synthesis involves the diazotization of 2-methoxy-2'-amino-4,4'-dibromobiphenyl, followed by an intramolecular cyclization.[2]

Step-by-Step Methodology:

-

Diazotization: 2-Methoxy-2'-amino-4,4'-dibromobiphenyl (2.5 mmol) is added to a mixture of sulfuric acid (6.3 mmol) and water (5 mL) at 0 °C. A solution of sodium nitrite (2.9 mmol) in water (5 mL) is then added slowly while maintaining the temperature at 0 °C. The mixture is stirred for 2 hours at this temperature.

-

Quenching: Excess urea is added to the reaction mixture to quench any unreacted nitrous acid.

-

Cyclization: The reaction is allowed to stir overnight at room temperature, followed by heating at 70 °C for 24 hours to facilitate the intramolecular cyclization.

-

Workup and Purification: After cooling to room temperature, the solid product is collected by filtration. The crude product is then purified by column chromatography on silica gel using petroleum ether as the eluent to yield this compound as a beige solid.[2]

Sources

An In-depth Technical Guide to 3,7-Dibromo-dibenzofuran (CAS Number: 67019-91-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,7-Dibromo-dibenzofuran, a key building block in the fields of organic electronics and medicinal chemistry. The document details its synthesis, thorough characterization, and diverse applications, offering field-proven insights and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel materials and therapeutics.

Introduction

This compound is a halogenated heterocyclic compound featuring a dibenzofuran core with bromine atoms at the 3 and 7 positions.[1] This substitution pattern imparts specific electronic properties and reactivity, making it a valuable precursor in the synthesis of advanced functional materials and biologically active molecules.[1] The rigid, planar structure of the dibenzofuran scaffold, combined with the reactive C-Br bonds, allows for the construction of extended π-conjugated systems and the introduction of diverse functional groups through cross-coupling reactions.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two prominent methods are the direct electrophilic bromination of dibenzofuran and a multi-step synthesis starting from biphenyl precursors. The choice of method often depends on the desired purity, scale, and available starting materials.

Multi-step Synthesis from 2-Methoxy-2'-amino-4,4'-dibromobiphenyl

This method provides a high-yield and regioselective route to this compound. The key steps involve a diazotization of the amino group followed by an intramolecular cyclization.

Experimental Protocol:

-

To a mixture of sulfuric acid (0.65 g, 6.3 mmol) and water (5 mL), add 2-Methoxy-2'-amino-4,4'-dibromobiphenyl (0.9 g, 2.5 mmol).

-

Cool the mixture to 0 °C and slowly add a solution of sodium nitrite (0.2 g, 2.9 mmol) in water (5 mL).

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Add an excess of urea to quench any unreacted nitrous acid.

-

Allow the reaction to stir overnight at room temperature, and then for an additional 24 hours at 70 °C.

-

After cooling to room temperature, collect the resulting solid by filtration.

-

Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to obtain this compound as a beige solid (92% yield).[3]

Causality of Experimental Choices: The diazotization of the amine at low temperature is crucial to prevent the premature decomposition of the diazonium salt. The subsequent heating promotes the intramolecular cyclization to form the dibenzofuran ring system. Urea is used to safely neutralize the excess nitrous acid, preventing unwanted side reactions.

Caption: Multi-step synthesis of this compound.

Electrophilic Bromination of Dibenzofuran

Direct bromination of dibenzofuran is another common method. However, controlling the regioselectivity to favor the 3,7-isomer requires careful selection of the brominating agent and reaction conditions. The electron-rich positions of dibenzofuran are susceptible to electrophilic attack, and a mixture of isomers can be formed.

Experimental Protocol (General):

-

Dissolve dibenzofuran in a suitable inert solvent (e.g., a chlorinated solvent).

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a catalyst.

-

Control the reaction temperature and time to influence the regioselectivity.

-

After the reaction is complete, quench any excess bromine and purify the product mixture using chromatography to isolate the desired 3,7-dibromo isomer.

Self-Validating System: The purity and identity of the synthesized this compound should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination. The expected analytical data are provided in the following section.

Characterization and Physicochemical Properties

A thorough characterization is essential to confirm the identity and purity of this compound.

| Property | Value | Reference |

| CAS Number | 67019-91-4 | [2] |

| Molecular Formula | C₁₂H₆Br₂O | [2] |

| Molecular Weight | 325.98 g/mol | [2] |

| Appearance | Colorless to light yellow solid | [1] |

| Melting Point | 134.12 °C | [2] |

| Boiling Point | 396.0 ± 22.0 °C (Predicted) | [2] |

| Solubility | Low in water; soluble in organic solvents | [2] |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.78 (d, J = 8.0 Hz, 2H), 7.74 (d, J = 1.6 Hz, 2H), 7.49 (dd, J = 8.0, 1.6 Hz, 2H).[3]

-

¹³C NMR: Aromatic carbons are expected in the range of 110-160 ppm. Specific shifts can be predicted or compared with literature data for similar structures.

-

Infrared (IR) Spectroscopy: Characteristic peaks for aromatic C-H stretching (around 3100-3000 cm⁻¹), C=C stretching (around 1600-1450 cm⁻¹), and C-Br stretching (in the fingerprint region) are expected.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) with a characteristic isotopic pattern for two bromine atoms.[4]

Applications in Organic Electronics

The rigid and planar dibenzofuran core of this compound makes it an excellent scaffold for the construction of materials for organic electronics, particularly as hole transport materials (HTMs) in Organic Light-Emitting Diodes (OLEDs). The bromine atoms serve as reactive handles for introducing charge-transporting moieties, such as carbazole or triarylamine groups, via cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination.

Derivatives of this compound, such as 3,7-bis(carbazol-9-yl)dibenzofuran, have been investigated as host materials for phosphorescent OLEDs. These materials exhibit high triplet energies, which are crucial for efficient energy transfer to the phosphorescent dopant.

Caption: A typical OLED device architecture incorporating a dibenzofuran-based HTL.

| Device Performance of a Blue PhOLED with a 2,8-bis(carbazol-9-yl)dibenzofuran Host | Value |

| Maximum External Quantum Efficiency (EQE) | 22.4% |

| EQE at 100 cd m⁻² | 22.4% |

| EQE at 1000 cd m⁻² | 19.5% |

| Operational Lifetime (LT₅₀ at 100 cd m⁻²) | ~800 hours |

Data adapted from a study on carbazole-dibenzofuran based host materials.[5]

Applications in Drug Development

The dibenzofuran scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[6][7] this compound serves as a versatile starting material for the synthesis of novel drug candidates. The bromine atoms can be readily replaced with various functional groups to explore structure-activity relationships (SAR).

One notable area of application is the development of kinase inhibitors. Kinases are key regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer.[8] Dibenzofuran derivatives have been shown to be potent inhibitors of several kinases, such as Protein Kinase CK2.[1][7]

The mechanism of action often involves the dibenzofuran core acting as a scaffold to position key pharmacophoric groups within the ATP-binding pocket of the kinase, leading to competitive inhibition.

Caption: Simplified signaling pathway illustrating kinase inhibition by a dibenzofuran derivative.

A study on 7,9-dibromo-dihydrodibenzofuran derivatives as potent Casein Kinase 2 (CK2) inhibitors revealed IC₅₀ values as low as 5.8 nM.[7] Co-crystallization studies have shown that the dibenzofuran scaffold can form key interactions within the kinase active site, with the bromine atoms potentially participating in halogen bonding.[1][7]

Conclusion

This compound is a synthetically versatile and highly valuable compound with significant applications in both materials science and medicinal chemistry. Its robust dibenzofuran core and reactive bromine substituents provide a platform for the development of a wide array of functional molecules. This guide has provided a detailed overview of its synthesis, characterization, and key applications, underscoring its importance as a building block for next-generation organic electronics and novel therapeutic agents.

References

Sources

- 1. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3,7-Dibromo-dibenzofuran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dibromo-dibenzofuran is a halogenated aromatic compound featuring a rigid dibenzofuran core structure.[1] Its molecular formula is C₁₂H₆Br₂O, and it has a molecular weight of approximately 325.98 g/mol .[1][2][3][4] This structure, characterized by its aromatic nature and electron-withdrawing bromine substituents, imparts significant thermal stability and specific electronic properties.[1] These characteristics make it a valuable building block and intermediate in various fields, particularly in the synthesis of materials for organic electroluminescent devices (OLEDs) and other electronic components.[3] A thorough understanding of its solubility in different organic solvents is paramount for its practical application in synthesis, purification, and device fabrication, enabling researchers to optimize reaction conditions, develop effective purification strategies like recrystallization, and formulate solutions for thin-film deposition.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₆Br₂O | PubChem[2] |

| Molecular Weight | 325.98 g/mol | Smolecule[1], PubChem[2] |

| Appearance | Colorless to light yellow or beige solid/powder | Smolecule[1], ChemicalBook[3] |

| Predicted Boiling Point | 396.0 ± 22.0 °C | ChemicalBook[3] |

| logP (Octanol/Water) | 5.111 (Calculated) | Smolecule[1] |

The high calculated logP value highlights the compound's pronounced lipophilic (fat-loving) and hydrophobic (water-hating) character, indicating a strong preference for non-aqueous environments.[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the primary guide for predicting solubility.[5] This rule states that substances with similar polarities are more likely to be soluble in one another. The structure of this compound provides key insights:

-

Nonpolar Character: The large, fused aromatic ring system is inherently nonpolar and hydrophobic.

-

Polar Character: The presence of the ether oxygen atom and the two electronegative bromine atoms introduces some polarity to the molecule.

-

Intermolecular Forces: Solubility will be dictated by the balance of intermolecular forces between the solute (this compound) and the solvent molecules. For dissolution to occur, the energy of solute-solvent interactions must overcome the energy of solute-solute (crystal lattice) and solvent-solvent interactions. Aromatic solvents can engage in favorable π-π stacking interactions with the dibenzofuran core.[1]

Based on this structure, this compound is expected to exhibit poor solubility in highly polar solvents like water and better solubility in organic solvents, particularly those that are polar aprotic or aromatic.

Solubility Profile of this compound

The following table summarizes the known solubility characteristics of this compound in various organic solvents. This data is compiled from chemical supplier information and scientific literature.

| Solvent | Solvent Class | Qualitative Solubility | Rationale for Interaction |

| Water | Highly Polar Protic | Exceptionally Low (0.0136 mg/L at 25°C)[1] | The compound's high lipophilicity and hydrophobic nature prevent effective hydrogen bonding with water molecules.[1] |

| Tetrahydrofuran (THF) | Polar Aprotic | Good | THF's moderate polarity and ability to engage in dipole-induced dipole interactions with the polarizable bromine atoms make it an effective solvent.[1] |

| Dimethylformamide (DMF) | Polar Aprotic | Good | As a polar aprotic solvent, DMF is effective at solvating polarizable organic molecules and is often used in syntheses involving this compound.[1] |

| Toluene | Aromatic | Moderate | Solubility is facilitated by π-π stacking interactions between the dibenzofuran's aromatic system and toluene's benzene ring.[1] |

| Petroleum Ether | Nonpolar Aliphatic | Likely Soluble (used in purification) | Often used as the mobile phase in column chromatography for purification, indicating solubility.[3] |

| Hexane | Nonpolar Aliphatic | Limited | The partial polarity from the oxygen and bromine atoms limits solubility in purely nonpolar aliphatic solvents.[1] |

Experimental Protocol for Solubility Determination

To quantitatively or qualitatively determine the solubility of this compound in a novel solvent, the following rigorous, self-validating protocol should be followed.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Temperature-controlled shaker or vortex mixer

-

Centrifuge or syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a tared vial. The key is to have undissolved solid remaining at the end.

-

Pipette a precise volume of the chosen solvent (e.g., 2.00 mL) into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Causality Note: Reaching equilibrium is critical. Insufficient time will lead to an underestimation of solubility. The presence of persistent solid material confirms that the solution is saturated.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully separate the saturated supernatant from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.

-

Filtration: Use a syringe to draw the supernatant and pass it through a solvent-compatible syringe filter directly into a clean vial. Trustworthiness Note: This step is crucial to prevent undissolved solid particles from being carried over, which would artificially inflate the measured concentration.

-

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a solid compound.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is classified as harmful if swallowed and causes serious eye irritation.[2][6] It may also cause skin and respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[3]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[6][7][8][9]

Conclusion

This compound is a lipophilic, aromatic compound with very low aqueous solubility. It demonstrates good to moderate solubility in polar aprotic solvents like THF and DMF, and aromatic solvents such as toluene, driven by favorable dipole and π-π interactions. Its solubility is limited in non-polar aliphatic solvents. This solubility profile is critical for its application in organic synthesis and materials science, guiding the choice of solvents for reactions, purifications, and the solution-based processing of organic electronic devices. The provided experimental protocol offers a reliable method for determining its solubility in any solvent of interest, ensuring accurate and reproducible data for research and development.

References

-

PubChem. 3,7-Dibromodibenzo[b,d]furan | C12H6Br2O | CID 526356. [Link]

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Chem Service. (2015, April 13). SAFETY DATA SHEET. [Link]

Sources

- 1. Buy this compound | 67019-91-4 [smolecule.com]

- 2. 3,7-Dibromodibenzo[b,d]furan | C12H6Br2O | CID 526356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,7-dibroModibenzo[b,d]furan | 67019-91-4 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. chem.ws [chem.ws]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

thermal stability and decomposition of 3,7-Dibromo-dibenzofuran

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3,7-Dibromo-dibenzofuran

Introduction

This compound is a halogenated aromatic compound characterized by a robust dibenzofuran core with bromine substituents at the 3 and 7 positions. This molecular structure imparts significant thermal stability, making it a molecule of interest in materials science, particularly in the development of organic electronics and as a precursor for synthesizing more complex, biologically active molecules.[1] Understanding the thermal stability and decomposition pathways of this compound is paramount for its safe handling, processing, and for predicting its environmental fate, as the thermal degradation of brominated aromatics can potentially lead to the formation of hazardous byproducts such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[1][2][3]

This technical guide provides a comprehensive overview of the thermal properties of this compound, detailing its stability and decomposition profile based on established analytical techniques. We will delve into the causality behind experimental choices and present self-validating protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Thermal Stability Profile of this compound

The thermal stability of this compound is a key characteristic that dictates its suitability for various applications. The rigid aromatic core and the strong carbon-bromine bonds contribute to its ability to withstand elevated temperatures. The primary thermal events are a sharp melting point and a multi-step decomposition process at higher temperatures.

Key Thermal Properties

The thermal behavior of this compound has been characterized using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1] A summary of its key thermal properties is presented in the table below.

| Property | Value | Analytical Method |

| Melting Point (T_m) | 134.12 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Onset (T_onset) | 295-310 °C | Thermogravimetric Analysis (TGA) |

| Maximum Decomposition Rate (T_max) | 336-380 °C | Thermogravimetric Analysis (TGA) |

Table 1: Summary of the key thermal properties of this compound.[1]

Thermal Decomposition Pathway

The thermal decomposition of this compound is understood to proceed through a sequential debromination process.[1] As the temperature increases, the carbon-bromine bonds begin to rupture, leading to the formation of less brominated dibenzofuran congeners and ultimately, the parent dibenzofuran molecule. At higher temperatures, further fragmentation of the dibenzofuran core can occur, yielding a complex mixture of smaller aromatic and polyaromatic hydrocarbons.[2]

The proposed decomposition pathway, initiated by the homolytic cleavage of the C-Br bonds, is illustrated in the diagram below.

A proposed decomposition pathway for this compound.

Experimental Methodologies for Thermal Analysis

To ensure the accurate and reproducible characterization of the thermal properties of this compound, standardized analytical protocols are essential. The following sections detail the step-by-step methodologies for TGA, DSC, and Py-GC-MS.

Experimental Workflow

The comprehensive thermal analysis of this compound involves a multi-technique approach to elucidate its stability, phase transitions, and decomposition products. The logical workflow for such an investigation is depicted below.

Workflow for the comprehensive thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability and compositional properties of materials by measuring the change in mass as a function of temperature in a controlled atmosphere.

Protocol:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina). Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.

-

Atmosphere: Purge the TGA furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Calculate the first derivative of the mass loss curve to determine the temperature of the maximum rate of decomposition (T_max).

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal transitions such as melting and crystallization.

Protocol:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Heating and Cooling Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 150 °C at a heating rate of 10 °C/min.

-

Hold at 150 °C for 2 minutes to ensure complete melting.

-

Cool the sample from 150 °C to 25 °C at a rate of 10 °C/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Determine the melting point (T_m) from the onset of the endothermic melting peak on the heating curve.

-

Calculate the enthalpy of fusion (ΔH_f) by integrating the area of the melting peak.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Protocol:

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature to a point within the decomposition range determined by TGA (e.g., 350 °C) to analyze the initial decomposition products. A higher temperature (e.g., 600 °C) can be used to investigate further fragmentation.

-

Use a rapid heating rate (pyrolysis) in an inert helium atmosphere.

-

-

GC-MS Conditions:

-

Injector: Set to a temperature that prevents condensation of the pyrolyzates (e.g., 300 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

GC Column: A non-polar or medium-polarity capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute the decomposition products.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

-

Data Analysis:

-

Identify the chromatographic peaks corresponding to the decomposition products.

-

Compare the mass spectra of the individual peaks to a spectral library (e.g., NIST) to identify the compounds.

-

Conclusion

This compound exhibits high thermal stability, with a distinct melting point and a decomposition process that initiates at temperatures approaching 300 °C. The primary decomposition mechanism involves the sequential loss of bromine atoms, leading to the formation of less brominated dibenzofurans and, ultimately, the parent dibenzofuran structure. A thorough understanding of its thermal behavior, as elucidated by the combination of TGA, DSC, and Py-GC-MS, is critical for its application in high-temperature processes and for assessing its environmental impact. The methodologies outlined in this guide provide a robust framework for the comprehensive thermal characterization of this compound and other related halogenated aromatic compounds.

References

- Altarawneh, M., & Dlugogorski, B. Z. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 70, 212-259.

- Buser, H. R. (1986). Polybrominated dibenzofurans and dibenzo-p-dioxins: thermal reaction products of polybrominated diphenyl ether flame retardants. Environmental science & technology, 20(4), 404-408.

- Smolecule. (2023, August 16). This compound.

Sources

Introduction: The Strategic Value of Brominated Dibenzofurans

An In-depth Technical Guide to the Electrophilic Bromination of Dibenzofuran

Dibenzofuran is a robust heterocyclic scaffold comprising two benzene rings fused to a central furan ring. This planar, aromatic system is a core structural motif in various natural products and serves as a foundational building block in medicinal chemistry and materials science.[1][2] The functionalization of the dibenzofuran core is paramount for modulating its physicochemical and biological properties. Among the various transformations, electrophilic bromination stands out as a critical gateway reaction.

The introduction of bromine atoms onto the dibenzofuran ring provides highly versatile synthetic handles. These brominated intermediates are ideal substrates for a wide array of subsequent cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the construction of complex, conjugated molecules with tailored electronic and photophysical properties.[2] This strategic functionalization is central to the development of advanced materials for organic light-emitting diodes (OLEDs) and novel pharmaceutical agents.[3] This guide provides a detailed examination of the mechanistic principles and field-proven protocols for the controlled electrophilic bromination of dibenzofuran.

PART 1: Mechanistic Underpinnings & Regioselectivity

The bromination of dibenzofuran proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The reaction is initiated by the attack of an electrophilic bromine species (Br⁺ or a polarized Br-Br molecule) on the electron-rich aromatic system.[4] This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from the site of attack restores aromaticity and yields the brominated product.

The key to a successful and predictable synthesis lies in understanding the regioselectivity of this substitution. The dibenzofuran ring system is not uniformly reactive. The oxygen atom of the central furan ring acts as an activating, ortho, para-directing group for each of the benzene rings. Consequently, electrophilic attack is heavily favored at the positions ortho and para to the oxygen bridge.

Based on computational studies and extensive experimental evidence, the positions are activated in the following general order of reactivity:

2, 8 > 4, 6 > 3, 7 > 1, 9

The highest electron density is localized at the C2 and C8 positions, making them the primary sites for monosubstitution. Further bromination tends to occur at other activated positions, with the precise outcome depending on the potency of the brominating agent and the reaction conditions.[5][6] For instance, forcing conditions can lead to di- or even tri-brominated products.[1][7]

Caption: General mechanism of electrophilic bromination on dibenzofuran.

PART 2: Validated Experimental Protocols

The choice of brominating agent and reaction conditions is critical for controlling the extent and regioselectivity of the reaction. Below are two robust, commonly employed protocols for the synthesis of mono- and di-brominated dibenzofurans.

Protocol A: Dibromination using Molecular Bromine (Br₂) in Acetic Acid

This classic method employs elemental bromine and is particularly effective for producing the 2,8-disubstituted product. Acetic acid serves as a polar solvent that can facilitate the polarization of the Br-Br bond, enhancing its electrophilicity.

Objective: Synthesis of 2,8-Dibromodibenzofuran.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve dibenzofuran (1.0 eq.) in glacial acetic acid.

-

Temperature Control: Heat the solution to 75 °C with continuous stirring.

-

Reagent Addition: Prepare a solution of molecular bromine (Br₂, ~4.1 eq.) in a minimal amount of glacial acetic acid. Add this solution dropwise to the heated dibenzofuran solution over a period of 30-60 minutes. The reaction is exothermic and the color will change to a deep orange/red.

-

Reaction Monitoring: Stir the reaction mixture at 75 °C for 3 hours.[7] Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching and Precipitation: Upon completion, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing cold deionized water. A solid precipitate will form.

-

Workup: Collect the solid by vacuum filtration. Wash the precipitate sequentially with water, a saturated aqueous solution of sodium thiosulfate (to quench any remaining Br₂), and finally with more deionized water until the filtrate is neutral.[7]

-

Purification: The crude orange solid can be purified by recrystallization from a suitable solvent such as n-hexane or acetic acid to yield 2,8-dibromodibenzofuran as a white solid.[7]

Protocol B: Monobromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a crystalline solid that serves as a safer and more convenient source of electrophilic bromine than liquid Br₂.[8] In polar, aprotic solvents like N,N-dimethylformamide (DMF), and often with the aid of a Lewis acid catalyst, NBS acts as an efficient electrophilic brominating agent.[9] This method provides excellent selectivity for the C2 position.

Objective: Synthesis of 2-Bromodibenzofuran.[9]

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon), add dibenzofuran (1.0 eq.), N-bromosuccinimide (NBS, 1.1 eq.), a catalytic amount of zirconium chloride (ZrCl₄, ~0.02 eq.), and anhydrous N,N-dimethylformamide (DMF).[9]

-

Reaction Conditions: Stir the reaction mixture at 70 °C for 18 hours.[9] The reaction should be monitored by TLC to track the consumption of the starting material.

-

Precipitation: After cooling to room temperature, pour the reaction solution slowly into a large volume of water (~5 times the volume of DMF) with stirring. This will precipitate the product.[9]

-

Workup: Continue stirring the suspension for 30 minutes. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake thoroughly with hot water (e.g., 90 °C) to remove residual DMF and succinimide byproducts. Dry the collected solid under vacuum.[9] This procedure typically yields 2-bromodibenzofuran with high purity and in good yield (~83%).[9]

PART 3: Data Presentation & Workflow

Comparative Summary of Bromination Protocols

| Parameter | Protocol A: Molecular Bromine | Protocol B: N-Bromosuccinimide (NBS) | Justification & Insights |

| Primary Product | 2,8-Dibromodibenzofuran | 2-Bromodibenzofuran | Br₂ in acetic acid is a stronger brominating system, leading to disubstitution. NBS with a catalyst offers higher selectivity for monosubstitution. |

| Brominating Agent | Br₂ (liquid) | N-Bromosuccinimide (solid) | NBS is a safer, easier-to-handle crystalline solid compared to the highly corrosive and volatile liquid bromine.[10] |

| Stoichiometry | >4 equivalents of Br₂ | ~1.1 equivalents of NBS | The excess Br₂ in Protocol A drives the reaction to completion for the disubstituted product. Protocol B uses a slight excess of NBS for efficient monosubstitution. |

| Solvent | Glacial Acetic Acid | N,N-Dimethylformamide (DMF) | Acetic acid is a protic solvent that facilitates Br₂ polarization. DMF is a polar aprotic solvent that promotes the electrophilic nature of NBS.[9] |

| Catalyst | None (self-catalyzed) | ZrCl₄ (Lewis Acid) | The Lewis acid in Protocol B activates the NBS, making it a more potent electrophile for the aromatic ring.[9] |

| Temperature | 75 °C[7] | 70 °C[9] | Both protocols require heating to overcome the activation energy for the substitution on the relatively stable aromatic system. |

| Reaction Time | ~3 hours[7] | ~18 hours[9] | The higher reactivity of the Br₂/AcOH system leads to a significantly shorter reaction time compared to the more controlled NBS method. |

| Typical Yield | ~38-75%[7] | ~83%[9] | The NBS protocol is reported with a higher and more consistent yield for the specific mono-brominated product. |

General Experimental Workflow Diagram

Caption: A generalized workflow from reaction setup to final product.

Conclusion

The electrophilic bromination of dibenzofuran is a cornerstone reaction for accessing a rich portfolio of functionalized derivatives. The regiochemical outcome can be effectively controlled through the judicious selection of the brominating agent and reaction conditions. For disubstitution at the highly activated 2 and 8 positions, direct bromination with molecular bromine in acetic acid is an effective, albeit aggressive, method. For a more controlled, high-yielding synthesis of the valuable 2-bromodibenzofuran intermediate, the use of N-bromosuccinimide with a Lewis acid catalyst in a polar aprotic solvent is the superior and safer methodology. The resulting brominated dibenzofurans are not merely end-products but critical, versatile platforms for innovation in drug discovery and the synthesis of high-performance organic electronic materials.

References

-

Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Semantic Scholar. Available from: [Link]

-

Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar. Available from: [Link]

-

ChemInform Abstract: Preparation of Carbazole and Dibenzofuran Derivatives by Selective Bromination on Aromatic Rings or Benzylic Groups with N-Bromosuccinimide. ResearchGate. Available from: [Link]

-

Investigation into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans. Journal of Hazardous Materials. Available from: [Link]

-

Electrophilic chlorination of dibenzo-p-dioxin and dibenzofuran over composite copper and iron chlorides and oxides in combustion flue gas. Chemosphere. Available from: [Link]

-

N-Bromosuccinimide. Wikipedia. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Investigation into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophilic chlorination of dibenzo-p-dioxin and dibenzofuran over composite copper and iron chlorides and oxides in combustion flue gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,8-DIBROMODIBENZOFURAN synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Bromodibenzofuran | 86-76-0 [chemicalbook.com]

- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

The Enigmatic Core: A Technical Guide to Dibromodibenzofurans for Advanced Research

An In-Depth Analysis of the Physicochemical Properties, Synthesis, and Biological Significance of C12H6Br2O Isomers for Researchers, Scientists, and Drug Development Professionals.

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Dibromodibenzofuran Scaffold

The molecular formula C12H6Br2O represents a class of halogenated heterocyclic compounds known as dibromodibenzofurans. This scaffold, consisting of a central furan ring fused to two flanking benzene rings, each bearing a bromine atom, gives rise to a multitude of structural isomers. These compounds are of significant interest not only due to their prevalence as environmental contaminants with notable toxicological profiles but also for their potential as versatile building blocks in materials science and medicinal chemistry. The rigid, planar structure and the presence of reactive bromine atoms make these molecules intriguing candidates for further functionalization.

This technical guide will focus primarily on the 2,8-dibromodibenzofuran isomer, a representative and well-documented member of this chemical class. We will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its analytical characterization. Furthermore, we will examine its biological implications, particularly its interaction with the aryl hydrocarbon receptor (AhR), a key event in mediating its toxic effects, and discuss the broader therapeutic potential of the benzofuran scaffold in drug discovery.

Physicochemical Properties of Dibromodibenzofuran Isomers

| Property | 2,8-Dibromodibenzofuran | 4,6-Dibromodibenzofuran |

| CAS Number | 10016-52-1 | 201138-91-2[1] |

| Molecular Weight | 325.98 g/mol | ~325.98 g/mol [1] |

| Appearance | White solid[2] | Off-white powder[1] |

| Melting Point | 226 °C[2] | 147-151 °C[1] |

| Boiling Point | Not available | ~396 °C[1] |

Synthesis and Purification: A Validated Protocol for 2,8-Dibromodibenzofuran

The synthesis of 2,8-dibromodibenzofuran is typically achieved through the electrophilic bromination of dibenzofuran. The regioselectivity of this reaction is highly dependent on the reaction conditions. Below is a detailed, self-validating protocol for the synthesis and purification of 2,8-dibromodibenzofuran.

Causality Behind Experimental Choices:

The choice of acetic acid as a solvent provides a polar medium to dissolve the dibenzofuran and facilitates the electrophilic substitution by bromine. The reaction temperature of 75°C is a critical parameter to ensure a reasonable reaction rate without promoting undesired side reactions or over-bromination. The dropwise addition of the bromine solution helps to control the exothermicity of the reaction and maintain selectivity. The workup procedure involving sodium thiosulfate is essential to quench any unreacted bromine, and the recrystallization from n-hexane is a standard and effective method for purifying the final product to obtain a white, crystalline solid.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve dibenzofuran (23.2 g, 0.14 mol) in 232 g of glacial acetic acid.[2]

-

Bromination: Heat the solution to 75°C. In the dropping funnel, prepare a solution of bromine (92.6 g, 0.58 mol) in 54 g of glacial acetic acid. Add the bromine solution dropwise to the heated dibenzofuran solution over a period of 1-2 hours.[2]

-

Reaction Monitoring and Completion: Stir the reaction mixture continuously at 75°C for 3 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing deionized water. A precipitate will form.[2]

-

Washing: Filter the precipitated solid and wash it sequentially with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by washing with deionized water until the washings are neutral.[2]

-

Purification: The crude product can be purified by recrystallization from n-hexane to yield 2,8-dibromodibenzofuran as a white solid.[2] A reported yield for this procedure is 38%.[2]

Caption: Workflow for the synthesis of 2,8-dibromodibenzofuran.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 2,8-dibromodibenzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be symmetrical. A reported spectrum shows signals at δ (ppm): 8.03 (s, 2H), 7.58 (d, J = 8.0 Hz, 2H), 7.44 (d, J = 8.0 Hz, 2H).[2] The singlet at 8.03 ppm corresponds to the protons at positions 1 and 9, which are deshielded due to their proximity to the bromine atoms. The two doublets at 7.58 and 7.44 ppm correspond to the protons on the benzene rings.

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum of 2,8-dibromodibenzofuran will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak (M⁺) will be observed at m/z 324, with other major peaks at m/z 326 and 328, corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching vibrations (around 3050-3100 cm⁻¹), aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region), and the C-O-C stretching of the furan ring (around 1200-1250 cm⁻¹). The C-Br stretching vibrations will be observed in the lower frequency region of the spectrum.

Applications in Research and Drug Development

While specific isomers of C12H6Br2O are not currently marketed as drugs, the dibenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds.[3][4] Derivatives of benzofurans have been extensively studied and have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]

The brominated dibenzofurans, such as the 2,8- and 4,6-isomers, serve as valuable intermediates in organic synthesis. The bromine atoms act as versatile handles for introducing further chemical diversity through cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig couplings.[8] This allows for the construction of more complex molecules with tailored biological activities. For instance, 4,6-dibromodibenzofuran is a key intermediate in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs).[1][8]

Toxicology and Biological Mechanism of Action

The primary toxicological concern with polyhalogenated dibenzofurans is their structural similarity to dioxins. These compounds are known to be agonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[9]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Lipophilic compounds like 2,8-dibromodibenzofuran can diffuse across the cell membrane and bind to the AhR.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to its dissociation from the chaperone proteins and translocation into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the AhR/ARNT complex to XREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[9] The upregulation of these enzymes is a hallmark of AhR activation and is involved in the metabolism of xenobiotics.

The persistent activation of the AhR signaling pathway by these halogenated compounds can lead to a range of toxic effects, including endocrine disruption, immunotoxicity, and carcinogenicity.[9]

References

- 1. scielo.br [scielo.br]

- 2. 2,8-DIBROMODIBENZOFURAN synthesis - chemicalbook [chemicalbook.com]

- 3. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0277828) [np-mrd.org]

- 4. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 7. benchchem.com [benchchem.com]

- 8. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,8-Dibromodibenzofuran | C12H6Br2O | CID 82290 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 3,7-Dibromo-dibenzofuran

This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of 3,7-Dibromo-dibenzofuran, a halogenated aromatic compound of significant interest in the fields of organic electronics, materials science, and as a key intermediate in synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this molecule's characteristics and the experimental methodologies used for their determination.

Introduction: The Significance of Dibenzofuran and its Halogenated Derivatives

Dibenzofuran is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring.[1][2] This rigid, planar structure imparts favorable thermal and chemical stability. The strategic introduction of halogen atoms, such as bromine, onto the dibenzofuran core at specific positions, like the 3 and 7 positions, profoundly influences its electronic and photophysical properties.[3] These modifications can enhance intersystem crossing, facilitate phosphorescence, and tune the energy levels of the molecule, making brominated dibenzofurans promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as intermediates for the synthesis of complex organic materials and pharmaceuticals.[3] Understanding the fundamental photophysical and electrochemical behavior of this compound is crucial for its effective utilization in these advanced applications.

Part 1: Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, with electrophilic bromination of dibenzofuran being a common and direct method. This process involves the reaction of dibenzofuran with a brominating agent in the presence of a catalyst. The regioselectivity of the bromination is a critical aspect of the synthesis, with the 3 and 7 positions being susceptible to electrophilic attack.

Representative Synthetic Workflow

Caption: A representative workflow for the synthesis of this compound via electrophilic bromination.

Detailed Experimental Protocol: Electrophilic Bromination

This protocol provides a generalized procedure for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HBr gas into a trap), dissolve dibenzofuran (1 equivalent) in a suitable anhydrous solvent (e.g., carbon tetrachloride or dichloromethane).

-

Add a catalytic amount of a Lewis acid (e.g., iron(III) bromide or aluminum chloride, ~0.1 equivalents).

-

-

Bromination:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of the brominating agent (e.g., bromine or N-bromosuccinimide, 2.2 equivalents) in the same solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes with vigorous stirring.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate or sodium bisulfite) to neutralize any excess bromine.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the this compound isomer.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

-

Part 2: Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, specifically its absorption and emission characteristics. These properties are fundamental to understanding its potential in optoelectronic applications. Due to the limited availability of specific experimental data for this compound in the public domain, the following data for the closely related isomer, 2,8-Dibromodibenzofuran , is presented as a reasonable approximation.[4]

Data Summary: Photophysical Properties of a Brominated Dibenzofuran

| Property | Value (for 2,8-Dibromodibenzofuran)[4] |

| Absorption Maxima (λmax) | 312 nm, 385 nm |

| Emission Maximum (λem) | 486 nm |

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

This protocol outlines the general procedure for acquiring the absorption and emission spectra of a compound like this compound.

Caption: A generalized workflow for the photophysical characterization of this compound.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 10-3 M) in a spectroscopic grade solvent in which the compound is soluble (e.g., dichloromethane, chloroform, or toluene).

-

From the stock solution, prepare a series of dilute solutions (typically in the range of 10-5 to 10-6 M) for both UV-Vis absorption and fluorescence measurements. The optimal concentration for fluorescence is typically lower to avoid inner filter effects.

-

-

UV-Vis Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to record a baseline correction.

-

Rinse and fill the cuvette with the sample solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Fluorescence Spectroscopy:

-

Use a fluorescence spectrometer.

-

Excite the sample at its absorption maximum (λmax) or another suitable absorption wavelength.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Identify the wavelength of maximum emission (λem).

-

-

Quantum Yield Determination (Relative Method):

-

To determine the fluorescence quantum yield (ΦF), a reference standard with a known quantum yield is required (e.g., quinine sulfate in 0.1 M H2SO4).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the reference standard under identical experimental conditions.

-

Calculate the quantum yield using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):

-

Fluorescence lifetime measurements are typically performed using a specialized TCSPC instrument.

-

The sample is excited with a pulsed light source (e.g., a laser diode or LED).

-

The time delay between the excitation pulse and the detection of the emitted photons is measured and histogrammed to build the fluorescence decay curve.

-

The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).

-

Part 3: Electrochemical Properties

Data Summary: Electrochemical Properties of a Brominated Dibenzofuran

| Property | Value (for 2,8-Dibromodibenzofuran)[4] |

| HOMO Level | -5.16 eV |

| LUMO Level | -2.20 eV |

| Electrochemical Band Gap | 2.96 eV |

Experimental Protocol: Cyclic Voltammetry

This protocol provides a general procedure for performing cyclic voltammetry on an organic compound like this compound.

Caption: A typical workflow for determining the electrochemical properties of this compound using cyclic voltammetry.

-

Preparation of Solutions:

-

Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, degassed electrochemical-grade solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).

-

Dissolve the this compound sample in the electrolyte solution to a final concentration of approximately 1 mM.

-

-

Electrochemical Cell Setup:

-

Use a standard three-electrode electrochemical cell.

-

The working electrode is typically a glassy carbon or platinum disk electrode.

-

The reference electrode is commonly a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

-

The counter (or auxiliary) electrode is usually a platinum wire or foil.

-

Polish the working electrode before each experiment to ensure a clean and reproducible surface.

-

-

Measurement Procedure:

-

Place the analyte solution in the electrochemical cell and immerse the three electrodes.

-

Deoxygenate the solution by bubbling a stream of an inert gas (e.g., nitrogen or argon) through it for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the measurement.

-

Connect the electrodes to a potentiostat.

-

Perform a cyclic voltammetry scan by sweeping the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s). The potential range should be chosen to encompass the redox events of the compound.

-

Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.

-

-

Internal Standard and Data Analysis:

-

After recording the voltammogram of the sample, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc+), to the solution.

-

Record the cyclic voltammogram again to determine the position of the Fc/Fc+ redox couple.

-

Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) of the this compound from its voltammogram, referenced to the Fc/Fc+ couple.

-

-

Calculation of HOMO and LUMO Energy Levels:

-

The HOMO and LUMO energy levels can be estimated from the onset potentials using the following empirical equations, assuming the energy level of the Fc/Fc+ couple is -4.8 eV relative to the vacuum level:

-

HOMO (eV) = -[Eoxonset (vs Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Eredonset (vs Fc/Fc+) + 4.8]

-

-

Conclusion

This technical guide has provided a detailed overview of the synthesis, photophysical, and electrochemical properties of this compound. While specific experimental data for this particular isomer is sparse in publicly available literature, the provided data for the closely related 2,8-Dibromodibenzofuran offers valuable insights into the expected behavior of this class of compounds. The detailed experimental protocols serve as a practical resource for researchers aiming to synthesize and characterize this and similar brominated dibenzofuran derivatives. The unique properties of these molecules, stemming from their rigid structure and the influence of bromine substitution, make them highly promising materials for the advancement of organic electronics and other high-technology applications. Further research into the specific characteristics of the 3,7-isomer is warranted to fully elucidate its potential.

References

-

Uprety, R., et al. (2024). Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Usin. Nepal Journals Online. [Link]

-

Xu, H., & Fan, L. L. (2008). Synthesis of dibenzofurans directly from aryl halides and ortho-bromophenols via one-pot consecutive SNAr and intramolecular palladium-catalyzed aryl-aryl coupling reactions. Chemical & Pharmaceutical Bulletin, 56(10), 1496-1498. [Link]

-